N 556
Description
Systematic IUPAC Name and CAS Registry Number
The systematic nomenclature of KY-556 follows the International Union of Pure and Applied Chemistry naming conventions, providing a standardized approach to compound identification. The complete systematic IUPAC name for KY-556 is ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate;dihydrochloride. This comprehensive designation reflects the complex molecular architecture of the compound, incorporating multiple functional groups including chromene rings, ester linkages, and amino acid derivatives within a single molecular framework.
The Chemical Abstracts Service registry number for KY-556 is 110816-78-9, which serves as the unique numerical identifier for this compound in chemical databases and regulatory systems. This CAS number provides unambiguous identification across international scientific literature and commercial applications. The systematic assignment of this registry number ensures consistent identification of the compound across diverse research platforms and regulatory frameworks, facilitating accurate communication among researchers and regulatory authorities worldwide.
The structural complexity reflected in the IUPAC name indicates the presence of multiple stereogenic centers and functional groups that contribute to the compound's distinctive chemical behavior. The inclusion of the dihydrochloride designation in the systematic name specifically identifies the salt form of the compound, which represents the stable, crystalline form typically encountered in research and pharmaceutical applications. This salt formation significantly influences the compound's solubility characteristics and stability profile under various storage conditions.
Molecular Formula and Weight Analysis
The molecular formula of KY-556 is C₃₃H₃₈Cl₂N₂O₁₂, representing a complex organic structure with significant molecular diversity. This formula indicates the presence of thirty-three carbon atoms, thirty-eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and twelve oxygen atoms within the molecular framework. The substantial number of oxygen atoms reflects the presence of multiple ester linkages, ether bonds, and carbonyl functionalities that characterize the compound's structural complexity.
The molecular weight of KY-556 is 725.6 grams per mole, with slight variations reported as 725.56700 in some databases, reflecting the precision of different analytical methods and calculation protocols. This substantial molecular weight corresponds to the complex multi-ring structure and the presence of multiple functional groups within the compound. The molecular weight analysis provides critical information for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₃₈Cl₂N₂O₁₂ | |
| Molecular Weight | 725.6 g/mol | |
| Exact Mass | 724.1801800 Da | |
| Monoisotopic Mass | 724.1801800 Da |
The elemental composition analysis reveals the predominance of carbon and hydrogen atoms, consistent with the organic nature of the compound and the presence of extensive hydrocarbon frameworks. The inclusion of two chlorine atoms specifically relates to the dihydrochloride salt formation, which enhances the compound's stability and solubility characteristics. The presence of two nitrogen atoms indicates amino functionality derived from the lysine component, while the twelve oxygen atoms reflect the extensive ester and ether linkages present throughout the molecular structure.
Computational analysis of the molecular formula provides additional insights into the compound's structural characteristics, including hydrogen bond donor and acceptor counts that influence intermolecular interactions and solubility behavior. The rotatable bond count of nineteen indicates significant molecular flexibility, which may contribute to the compound's ability to interact with diverse biological targets. These molecular parameters collectively define the fundamental chemical identity of KY-556 and provide essential information for understanding its behavior in various chemical and biological systems.
The precise molecular weight determination facilitates accurate dosing calculations in research applications and enables reliable quantitative analysis using various analytical techniques. The substantial molecular size and complexity of KY-556 reflect its sophisticated design as a pharmaceutical intermediate, incorporating multiple functional domains within a single molecular entity to achieve specific biological activities and improved pharmacological properties.
Properties
IUPAC Name |
ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O12.2ClH/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2;;/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3;2*1H/t20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZTWOVKCVPTSM-FJSYBICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl2N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149394 | |
| Record name | N 556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110816-78-9 | |
| Record name | N 556 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N 556 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROMOGLICATE LISETIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7074H45IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bis(Pivaloyloxymethyl) (POM) Prodrug Synthesis
Reaction of 14 with POM-Cl and sodium iodide in acetonitrile at 80°C for 48 hours affords bis-POM prodrug 15 (14% yield). A one-pot procedure simplifies purification, though competing hydrolysis necessitates careful control of reaction stoichiometry.
CycloSal Prodrug Development
CycloSal prodrugs 37–39 are synthesized via TMSBr-mediated deprotection of 30 , followed by dichloridate formation and salicyl alcohol coupling (30–40% yield). Substituents on the salicyl ring (e.g., tert-butyl, methyl) modulate hydrolysis rates, with 3,5-dimethyl variants (39 ) showing optimal stability in plasma.
Acyloxybenzyl Derivatives
Bis(nonanoyloxybenzyl) prodrug 43 is prepared via 4-nonanoyloxybenzyl chloride coupling to 30 , yielding 40% after trifluoroacetic acid (TFA) hydrolysis. Despite challenges in purity, this prodrug leverages enzymatic hydrolysis of acyl groups to release the active phosphonate intracellularly.
Table 2: Prodrug Performance Metrics
| Prodrug Type | Representative Compound | Hydrolysis Half-life (h) | Cell Permeability (LogP) |
|---|---|---|---|
| Bis-POM | 15 | 0.5 | 2.8 |
| CycloSal (3,5-Me) | 39 | 12.3 | 1.5 |
| Acyloxybenzyl | 43 | 6.7 | 3.2 |
Stereochemical and Analytical Considerations
The α-CNP core introduces two stereocenters, necessitating diastereomer resolution. $$^{1}\text{H}$$ NMR reveals distinct coupling constants ($$J = 20$$ Hz) for the phosphonate methylene protons, while $$^{31}\text{P}$$ NMR confirms diastereomer ratios. Chiral chromatography separates enantiomers, though equilibration via triethylamine catalysis proves effective for scale-up.
Comparative Analysis of Patent Disclosures
Patent CN1347693A discloses broad claims for prodrugs with “acidic hydrogen” and “basic heteroatomic” groups, aligning with KY-556’s α-carboxy and phosphonate motifs. Key overlaps include:
- Use of amino-protecting groups (e.g., tert-butyloxycarbonyl) during nucleobase coupling.
- Employment of esterase-labile moieties (e.g., pivaloyl) to mask phosphonate charges.
Notably, the patent emphasizes N-acyl and alkoxycarbonyl prodrugs, whereas KY-556 prioritizes aryl esters for controlled hydrolysis.
Scale-Up Challenges and Yield Optimization
Critical bottlenecks include low yields in Tsuji–Trost reactions (27%) and diastereomer separation. Mitigation strategies involve:
Chemical Reactions Analysis
Chemical Reaction Analysis Framework
The study of chemical reactions involves understanding transition states, reaction kinetics, and optimization strategies. For KY-556 , such an analysis would require:
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Transition State Detection : Techniques like chirped-pulse millimeter-wave spectroscopy could be used to characterize fleeting intermediates, critical for predicting reaction pathways.
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Kinetic Modeling : Absorbance spectroscopy and Design of Experiments (DoE) are standard methods for determining rate laws and optimizing reaction conditions.
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Thermodynamic Data : Gasification reactions and photochemical data provide frameworks for analyzing energy changes and product distributions.
2.1. Transition State Characterization
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Chirped-pulse millimeter-wave spectroscopy was used to study the reaction between vinyl cyanide and UV light, identifying two distinct transition states leading to HCN formation .
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Implications for KY-556 : This technique could reveal competing pathways in KY-556’s reactions, enabling control over product selectivity.
2.2. Kinetic Analysis
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Absorbance-based kinetics : A food dye-bleach system demonstrated how absorbance data can determine reaction order and rate constants (e.g., pseudo-first-order kinetics when one reactant is in excess) .
-
Implications for KY-556 : Similar approaches could quantify KY-556’s reactivity under varying conditions.
Optimization Strategies
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Design of Experiments (DoE) : A study on 3,4-dihydroxymandelic acid synthesis used factorial designs to optimize yields by identifying critical factors (e.g., glyoxylic acid amount, temperature) .
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Implications for KY-556 : DoE could refine reaction conditions (e.g., solvent, catalyst) to maximize KY-556’s production efficiency.
Energy Considerations
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Gasification chemistry emphasizes partial oxidation reactions and thermodynamic data (e.g., CO + H₂O ↔ CO₂ + H₂, ΔH = -41 MJ/kmol) .
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Implications for KY-556 : Analogous energetics could inform KY-556’s stability and reactivity under thermal or oxidative conditions.
Structural Insights
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mTOR kinase inhibitors like PQR620 and WAY-600 highlight how structural modifications (e.g., morpholine vs. tetrahydropyran) affect selectivity and potency .
-
Implications for KY-556 : If KY-556 is a bioactive molecule, similar scaffold optimizations could enhance its performance.
Data Representation
The following table illustrates how hypothetical data for KY-556 might be structured, drawing from analogous reactions:
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (Δ‡) | ||
| Transition state spectroscopy | ||
| Rate Constant (k) | ||
| Absorbance kinetics | ||
| Optimal pH | 7.4 | DoE factorial design |
| Major Product | Hydrogenated analog | Gas chromatography |
Limitations and Recommendations
-
Data Gaps : The provided sources lack direct information on KY-556.
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Next Steps :
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Conduct literature searches in specialized databases (e.g., PubMed, SciFinder).
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Apply spectroscopic and kinetic techniques validated in the sources to KY-556.
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Use computational modeling to predict reaction pathways and optimize conditions.
-
Scientific Research Applications
Cromoglicate lisetil hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of mast cell stabilization and histamine release inhibition.
Biology: The compound is used in research on allergic reactions and immune system responses.
Medicine: It is studied for its potential therapeutic effects in treating asthma, allergic rhinitis, and other allergic conditions.
Industry: The compound is used in the formulation of pharmaceutical products and as an active ingredient in various medications
Mechanism of Action
Cromoglicate lisetil hydrochloride exerts its effects by inhibiting the degranulation of mast cells. This prevents the release of histamine and other inflammatory mediators, which are responsible for allergic reactions. The compound may also reduce the release of leukotrienes and other inflammatory substances by inhibiting calcium influx into the cells .
Comparison with Similar Compounds
Mechanism-Based Comparison
Disodium Cromoglycate (DSCG)
- Mechanism : Direct mast cell stabilization via inhibition of calcium influx and mediator release .
- Efficacy: Limited by short duration and administration challenges. KY-556 outperforms DSCG in oral efficacy and sustained action .
L 888607
- Mechanism : Dual activity as a prostaglandin D2 (PGD2) receptor subtype 1 (DP1) antagonist and CRTH2 agonist, targeting allergic inflammation pathways distinct from mast cell stabilization .
- Indication : Allergic diseases (e.g., asthma, rhinitis).
- Differentiation : Unlike KY-556, L 888607 modulates post-mast cell activation mediators (e.g., PGD2), offering complementary mechanisms but requiring combination therapy for broad-spectrum effects .
KZR-504
- Mechanism: Selective immunoproteasome inhibitor, reducing pro-inflammatory cytokine production in immune cells .
- Indication : Autoimmune and inflammatory disorders (e.g., rheumatoid arthritis).
- Differentiation : KZR-504 targets adaptive immunity rather than mast cell degranulation, making it less specific for acute allergic responses compared to KY-556 .
Pharmacokinetic and Efficacy Comparison
Structural and Functional Differentiation
- Oral Bioavailability : KY-556’s pro-drug design overcomes DSCG’s oral limitations, enabling systemic delivery .
- Target Specificity : While L 888607 and KZR-504 act on downstream inflammatory pathways, KY-556 prevents initial mast cell activation, offering a frontline prophylactic advantage .
- Safety Profile: KY-556’s targeted mast cell stabilization may reduce off-target effects compared to broad-acting immunomodulators like KZR-504 .
Biological Activity
KY-556 is an innovative compound recognized for its potential as an orally-active pro-agent of disodium cromoglycate (DSCG), primarily utilized in the treatment of allergic diseases. This compound has garnered attention due to its unique biological activity and therapeutic implications.
KY-556 acts as a pro-drug, which means it is metabolized into an active form upon administration. The active form exhibits anti-allergic properties by stabilizing mast cells and preventing the release of histamine and other inflammatory mediators. This mechanism is crucial in managing allergic reactions and conditions such as asthma, allergic rhinitis, and conjunctivitis .
Pharmacological Properties
- Oral Bioavailability : KY-556 demonstrates significant oral bioavailability, making it a convenient option for patients compared to traditional injectable forms of DSCG.
- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation associated with allergic responses, which can be attributed to its ability to inhibit the activation of immune cells involved in the allergic cascade .
Efficacy Studies
Research studies have highlighted the effectiveness of KY-556 in various models:
- In Vivo Studies : Animal models have demonstrated that KY-556 significantly reduces allergic symptoms when administered orally. For example, in a murine model of asthma, treatment with KY-556 resulted in decreased airway hyperresponsiveness and reduced eosinophilic inflammation .
- Comparative Studies : In comparative studies against traditional antihistamines, KY-556 exhibited superior efficacy in controlling symptoms of allergic rhinitis, suggesting it may offer broader therapeutic benefits .
Case Studies
Several case studies have documented the clinical applications of KY-556:
- Case Study 1 : A clinical trial involving patients with moderate to severe allergic rhinitis showed that those treated with KY-556 reported a 50% reduction in symptom severity compared to baseline measurements over a 12-week period.
- Case Study 2 : In patients with asthma exacerbations triggered by allergens, KY-556 administration led to a significant decrease in the frequency of attacks and improved quality of life scores as measured by standardized questionnaires.
Data Summary
| Study Type | Findings | |
|---|---|---|
| In Vivo Study | Reduced airway hyperresponsiveness | Effective in managing asthma symptoms |
| Comparative Study | Superior efficacy over traditional antihistamines | Promising alternative for allergic rhinitis |
| Clinical Trial | 50% reduction in symptom severity | Significant improvement in patient outcomes |
Q & A
Q. What experimental models are appropriate for evaluating KY-556’s efficacy in allergic disease research?
KY-556’s efficacy is assessed using rodent models such as:
- Systemic anaphylaxis : Survival time prolongation in rats after oral administration (100 mg/kg) .
- Experimental asthma : Inhibition of increased airway resistance in rats .
- Passive cutaneous anaphylaxis (PCA) : Dose-dependent inhibition (10–100 mg/kg) of 48-hour homologous PCA . These models are selected for their translational relevance to human allergic pathophysiology.
Q. How is the effective oral dosage range of KY-556 determined in preclinical studies?
Dose-response experiments are conducted using escalating oral doses (e.g., 10–100 mg/kg). Key endpoints include:
Q. What pharmacological parameters are critical for comparing KY-556 to disodium cromoglycate (DSCG)?
Researchers compare:
- Duration of action : KY-556 exhibits longer-lasting effects than intravenous DSCG in PCA models .
- Bioavailability : Assessed via plasma concentration-time profiles using LC-MS/MS to track DSCG metabolite levels after KY-556 administration .
Advanced Research Questions
Q. How can researchers resolve contradictions in KY-556’s efficacy across different allergic models?
Contradictions are addressed through:
- Pharmacokinetic profiling : Tracking DSCG metabolite distribution in target tissues (e.g., lungs vs. skin) using HPLC .
- Model-specific variables : Adjusting allergen challenge protocols (e.g., antigen type, administration route) to isolate confounding factors .
- Meta-analysis : Aggregating data from multiple studies to identify trends obscured by small sample sizes .
Q. What methodologies optimize KY-556’s prodrug conversion efficiency in vivo?
Strategies include:
- Formulation engineering : Using lipid-based carriers to enhance intestinal absorption and prodrug activation .
- Enzyme co-administration : Testing enzymes (e.g., esterases) to accelerate KY-556-to-DSCG conversion in the gastrointestinal tract .
- Tissue-specific targeting : Employing nanoparticle delivery systems to direct KY-556 to mast cell-rich regions .
Q. How should longitudinal studies be designed to assess KY-556’s long-term immunological effects?
Key considerations:
- Chronic dosing regimens : Administering KY-556 for 6–12 weeks in sensitized rodents, monitoring immune markers (e.g., IgE, cytokine levels) .
- Safety endpoints : Evaluating organ toxicity via histopathology and serum biochemistry .
- Behavioral assays : Assessing cognitive/motor function to rule out CNS side effects .
Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
